molecular formula C8H2F6O2 B1627658 2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid CAS No. 203915-94-0

2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid

Cat. No.: B1627658
CAS No.: 203915-94-0
M. Wt: 244.09 g/mol
InChI Key: NNKFOZUNROTKBO-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms The compound’s structure includes a benzoic acid core with trifluoromethyl and trifluoro substituents, making it highly electronegative and chemically stable

Scientific Research Applications

2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their stability and ability to interact with biological targets.

    Industry: It is used in the development of agrochemicals and specialty materials, where the unique properties of fluorinated compounds can enhance performance.

Mechanism of Action

The mechanism of action of trifluoromethylbenzoic acids depends on their specific use. For example, when used in the synthesis of pharmaceuticals, they can act as bioisosteres, replacing hydrogen atoms in drug molecules to modify their properties .

Safety and Hazards

Trifluoromethylbenzoic acids can cause skin and eye irritation and may cause respiratory irritation . They should be handled with appropriate personal protective equipment and used only in well-ventilated areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from simpler fluorinated precursors. One common method involves the selective fluorination of a benzoic acid derivative, followed by further functionalization to introduce the trifluoromethyl group. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The process must be carefully controlled to achieve high yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

    Oxidation and Reduction: While the compound is generally stable, it can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

    Fluorinating Agents: Such as Selectfluor or N-fluorobenzenesulfonimide for introducing fluorine atoms.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: Polar aprotic solvents like dimethylformamide or acetonitrile are commonly used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions may yield biaryl compounds, while oxidation reactions could produce fluorinated carboxylic acids or ketones.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid
  • 2,4,5-Trifluorobenzoic acid

Uniqueness

2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over reactivity and stability is required. Compared to similar compounds, it may offer enhanced performance in certain chemical reactions or biological assays due to the combined effects of multiple fluorine atoms.

Properties

IUPAC Name

2,3,4-trifluoro-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F6O2/c9-4-2(7(15)16)1-3(8(12,13)14)5(10)6(4)11/h1H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKFOZUNROTKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1C(F)(F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593134
Record name 2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203915-94-0
Record name 2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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